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Compound of Interest

Compound Name: 2-(Diphenylphosphino)benzonitrile

CAS No.: 34825-99-5

Cat. No.: B1228453

Get Quote

(2-Cyanophenyl)diphenylphosphine, also known as 2-(diphenylphosphino)benzonitrile, is an

organophosphorus compound featuring a diphenylphosphino group and a nitrile moiety on an

aromatic backbone. This unique arrangement positions it as a potentially hemilabile P,N-

bidentate ligand, capable of coordinating to a metal center through either the soft phosphorus

atom alone or through both the phosphorus and the nitrogen atoms.

The diphenylphosphino group provides the strong σ-donating and π-accepting properties

characteristic of triarylphosphines, which are essential for stabilizing transition metal complexes

used in catalysis.[1] The adjacent nitrile group, with its strong coordinating ability, can play a

crucial role in the catalytic cycle, potentially influencing the stability of intermediates, the rate of

reductive elimination, and the overall selectivity of the reaction.[2] These structural features

make (2-Cyanophenyl)diphenylphosphine a valuable tool for developing efficient catalysts for a

range of organic transformations, including critical cross-coupling reactions.[1]

Physicochemical and Structural Properties
(2-Cyanophenyl)diphenylphosphine is typically supplied as a solid, ranging in color from white

to yellow or green. Its fundamental properties are summarized in the table below. The
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molecule's geometry, particularly the orientation of the diphenylphosphino and cyano groups,

dictates its steric and electronic profile, which is a critical determinant of its performance in

catalytic systems.

Property Value Reference(s)

CAS Number 34825-99-5 [3]

Molecular Formula C₁₉H₁₄NP [1][3]

Molecular Weight 287.30 g/mol [1][3]

Appearance
White to yellow to green

crystalline powder
[1][3]

Melting Point 148 - 152 °C [1][3]

Purity (Typical) >98.0% (GC) [3]

Sensitivity Air sensitive [3]

Synthesis and Purification: A Representative
Protocol
While multiple synthetic routes to phosphines exist, a common and reliable strategy for

preparing compounds like (2-Cyanophenyl)diphenylphosphine involves the reduction of its

corresponding phosphine oxide. This two-step approach offers a robust pathway using readily

available starting materials. The causality behind this choice lies in the greater stability and

easier handling of the phosphine oxide intermediate compared to potentially air-sensitive

phosphine precursors.

The first step involves the synthesis of 2-(diphenylphosphoryl)benzonitrile. This can be

achieved via a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling

reaction. The subsequent step is the deoxygenation of the phosphine oxide to the desired

phosphine. Silanes, such as trichlorosilane (HSiCl₃), are highly effective reducing agents for

this transformation due to the thermodynamic favorability of forming the strong Si-O bond.

Below is a detailed, self-validating protocol that represents a standard methodology for this

class of compounds.
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Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 2-(Diphenylphosphoryl)benzonitrile (Phosphine Oxide Intermediate)

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add diphenylphosphine oxide, 2-fluorobenzonitrile, and

a suitable base (e.g., potassium carbonate).

Solvent Addition: Add a dry, aprotic polar solvent such as dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO).

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere at an elevated

temperature (e.g., 100-150 °C) for several hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the

consumption of the starting materials.

Workup and Isolation: After completion, cool the reaction mixture to room temperature.

Quench the reaction by slowly adding water. Extract the product into an organic solvent like

ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 2-

(diphenylphosphoryl)benzonitrile.[4]

Step 2: Reduction to (2-Cyanophenyl)diphenylphosphine

Reaction Setup: In a dry, nitrogen-flushed Schlenk flask, dissolve the 2-

(diphenylphosphoryl)benzonitrile intermediate in a dry, non-polar solvent such as toluene or

xylene.

Reagent Addition: Add a tertiary amine base (e.g., triethylamine) followed by the slow,

dropwise addition of the reducing agent, trichlorosilane (HSiCl₃), at room temperature or

while cooling in an ice bath.

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several

hours until the reaction is complete, as monitored by ³¹P NMR spectroscopy (disappearance
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of the phosphine oxide signal and appearance of the phosphine signal).

Workup and Isolation: Quench the reaction by careful, slow addition of an aqueous base

solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent.

Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent in

vacuo.

Purification: The resulting solid, (2-Cyanophenyl)diphenylphosphine, can be further purified

by recrystallization from an appropriate solvent under an inert atmosphere.[5]

Synthesis Workflow Diagram
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Step 1: Phosphine Oxide Formation

Step 2: Reduction to Phosphine
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Caption: Representative two-step synthesis of (2-Cyanophenyl)diphenylphosphine.
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Spectroscopic and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized

ligand. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of

the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. Analysis of ¹H,

¹³C, and ³¹P NMR spectra provides unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the

aromatic region (typically δ 7.0-8.0 ppm). The protons on the cyanophenyl ring will be distinct

from those on the two phenyl rings of the phosphino group, and their specific chemical shifts

and coupling patterns can confirm the ortho substitution pattern.

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons. A key

signal is that of the nitrile carbon (C≡N), which typically appears in the range of δ 115-125

ppm. The carbon atoms directly bonded to the phosphorus will exhibit coupling (¹JC-P),

resulting in doublets in the proton-decoupled spectrum. This coupling is a definitive indicator

of the P-C bond.[6]

³¹P NMR: As a compound containing a phosphorus-31 nucleus (spin ½, 100% natural

abundance), ³¹P NMR is a highly diagnostic technique.[7] A single, sharp resonance is

expected in the proton-decoupled spectrum. For triarylphosphines, the chemical shift

typically falls in the range of δ -5 to -20 ppm (relative to 85% H₃PO₄). The exact chemical

shift is sensitive to the electronic environment, providing a fingerprint for the compound.

Studies on the analogous 2-(diphenylphosphino)benzaldehyde have shown the existence of

through-space coupling between the phosphorus atom and the ortho-substituent's protons

and carbons (e.g., ⁴JP-H and ³JP-C), which may also be observable in this molecule and

provide conformational information.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum provides a direct

validation of the nitrile group's presence.
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Nitrile Stretch (νC≡N): A sharp, medium-intensity absorption band is expected in the region

of 2220-2240 cm⁻¹. This is a highly characteristic peak for the cyano group.[9][10]

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) confirm the

presence of aromatic C-H bonds.[11]

P-Aryl Stretch: Vibrations associated with the phosphorus-aryl bonds can be observed in the

fingerprint region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization

(EI), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the

molecular weight (287.3). The fragmentation pattern would likely show losses of phenyl groups

and other characteristic fragments.

Coordination Chemistry and Catalytic Applications
(2-Cyanophenyl)diphenylphosphine is primarily valued for its role as a ligand in transition metal

catalysis. Its ability to coordinate to metals like palladium, platinum, rhodium, and ruthenium is

central to its function.[1][12]

Coordination Modes
The ligand can adopt different coordination modes depending on the metal center, its oxidation

state, and the reaction conditions. This versatility is key to its utility.

P-Monodentate: The ligand can bind to a metal center solely through the phosphorus atom.

This is the most common coordination mode, leveraging the strong σ-donor capabilities of

the phosphine.

P,N-Bidentate (Chelating): The ligand can form a chelate ring by coordinating through both

the phosphorus atom and the nitrogen atom of the nitrile group. This mode can enhance the

stability of the metal complex and influence the geometry around the metal center, which in

turn affects catalytic activity and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. researchgate.net [researchgate.net]

3. 2-(Diphenylphosphino)benzonitrile | 34825-99-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

4. 2-(Diphenylphosphoryl)benzonitrile | C19H14NOP | CID 177819373 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Complexation of (1-diphenylphosphino)cyclopropanecarbonitrile with palladium(II) -
Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

6. University of Ottawa NMR Facility Blog: 13C NMR with 1H and 31P Decoupling [u-of-o-
nmr-facility.blogspot.com]

7. barron.rice.edu [barron.rice.edu]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. Benzonitrile [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1228453/docs?utm_src=pdf-body-img#introduction-a-bifunctional-ligand-of-strategic-importance
https://www.benchchem.com/product/b1228453?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemimpex.com/products/41112
https://www.researchgate.net/publication/288671225_Catalytic_hydrogenation_of_benzonitrile_and_alkyl_nitrile_in_aqueousorganic_biphase_system
https://www.tcichemicals.com/IN/en/p/D4953
https://www.tcichemicals.com/IN/en/p/D4953
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Diphenylphosphoryl_benzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Diphenylphosphoryl_benzonitrile
https://pubs.rsc.org/en/Content/ArticleLanding/2001/MC/X0011219
https://pubs.rsc.org/en/Content/ArticleLanding/2001/MC/X0011219
http://u-of-o-nmr-facility.blogspot.com/2009/07/13-c-nmr-with-1-h-and-31-p-decoupling.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2009/07/13-c-nmr-with-1-h-and-31-p-decoupling.html?m=1
http://barron.rice.edu/Courses/475/475_2013/475_projects_2013/Lara_2013.pdf
https://www.researchgate.net/publication/237863917_1H_and_13C_nuclear_magnetic_resonance_studies_of_the_conformational_equilibrium_of_2-diphenylphosphinobenzaldehyde_in_polar_and_nonpolar_solutions_Signs_of_the_proximate_coupling_constants_4JCHO_31P_a
https://www.researchgate.net/figure/IR-spectrum-of-benzonitrile-in-the-range-500-4-000-c-m-1-Computed-stick-spectra-were_fig3_383758023
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100470&Type=IR-SPEC&Index=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. researchgate.net [researchgate.net]

12. arts.units.it [arts.units.it]

To cite this document: BenchChem. [Introduction: A Bifunctional Ligand of Strategic
Importance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228453/docs#introduction-a-bifunctional-ligand-of-
strategic-importance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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